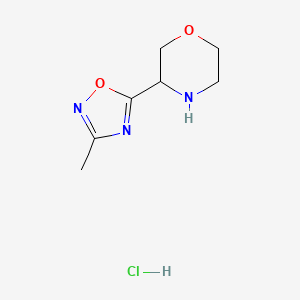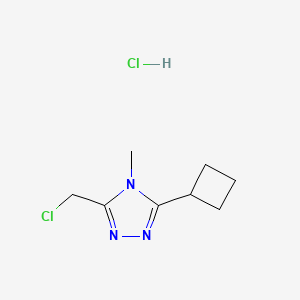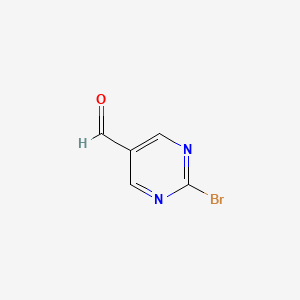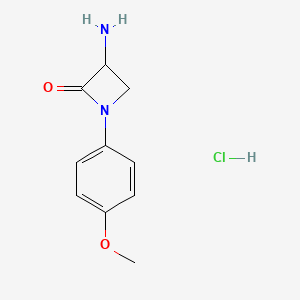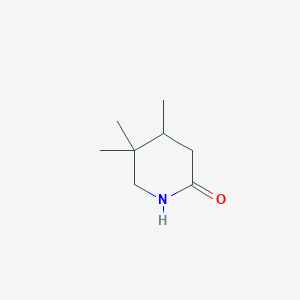
4-Amino-6-bromonicotinaldehyde
Descripción general
Descripción
4-Amino-6-bromonicotinaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of 4-Amino-6-bromonicotinaldehyde involves a series of chemical reactions. The PubChem database provides a detailed description of the synthesis process . The synthesis involves the formation of imines by interactions of aldehydes or ketones with amines, and subsequent hydrogenation of imines . The synthesis of secondary amines from carbonyl compounds and amines generated in situ under reaction conditions from their progenitors, e.g., respectively, alcohols or nitro-compounds, is also discussed in detail .
Molecular Structure Analysis
The molecular formula of 4-Amino-6-bromonicotinaldehyde is C6H5BrN2O . The molecular weight is 201.02 g/mol . The InChIKey, which is a unique identifier for chemical substances, for 4-Amino-6-bromonicotinaldehyde is DRJIKOFVEUVPSW-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reactions involving 4-Amino-6-bromonicotinaldehyde are complex and involve multiple steps. The reactions include the formation of imines by interactions of aldehydes or ketones with amines, and subsequent hydrogenation of imines .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Amino-6-bromonicotinaldehyde include a molecular weight of 201.02 g/mol . The compound has one hydrogen bond donor and three hydrogen bond acceptors . The exact mass is 199.95853 g/mol . The topological polar surface area is 56 Ų . The compound has a complexity of 131 .
Aplicaciones Científicas De Investigación
Glutaraldehyde in Bio-Catalysts Design
Glutaraldehyde is widely used in biocatalyst design and acts as a powerful crosslinker. This review discusses the chemistry of the glutaraldehyde/amino reaction, production of intra- and inter-molecular enzyme crosslinks, and the use of glutaraldehyde in enzymes immobilized on supports. The article emphasizes the preparation of cross-linked enzyme aggregates (CLEAs) and highlights the heterofunctional nature of supports preactivated with glutaraldehyde, offering insights into enzyme orientation regarding the support surface (Barbosa et al., 2014).
Synthesis of Vasodilatory Active Nicotinate Esters
This study involves the synthesis of various N-[(ethyl-4,6-diaryl-3-pyridinecarboxylate)-2-yl] amino acid esters through the reaction of 2-bromonicotinates with primary amino acid ester hydrochlorides. These compounds exhibit significant vasodilatory properties in vitro on vascular thoracic aorta smooth muscle from rats, highlighting their potential in vascular health applications (Girgis, Kalmouch, & Ellithey, 2006).
Concise Total Synthesis and Antifungal Activities of Fusaric Acid
This research details the total synthesis of fusaric acid (FA), a natural product with diverse pharmacological activities, using 6-bromonicotinaldehyde as a common intermediate. FA shows inhibitory activities against various plant pathogenic fungi, suggesting its potential as an agricultural fungicide (Huang et al., 2020).
Homoleptic and Heteroleptic Iron(II) and Ruthenium(II) Complexes
This paper discusses the preparation of homoleptic and heteroleptic ruthenium(II) and iron(II) complexes using 4-nitro-6-bromo-2,2′-bipyridines and 4′-amino-2,2′:6′,2″-terpyridines. The chemical and electrochemical properties of these complexes are investigated, providing valuable insights into their potential applications in material science and chemistry (Fallahpour, Neuburger, & Zehnder, 1999).
Glutaraldehyde-Induced Cross-Links in Bioprosthetic Valves
This study focuses on the chemistry of glutaraldehyde fixation in bioprosthetic tissue, particularly in collagen-rich tissue. The research aims to enhance understanding of the stable cross-link formation in treated bioprosthetic tissue, which is crucial in biomedical applications, especially in heart valve disease treatment (Southern et al., 2000).
Safety and Hazards
Propiedades
IUPAC Name |
4-amino-6-bromopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-6-1-5(8)4(3-10)2-9-6/h1-3H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJIKOFVEUVPSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-bromonicotinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




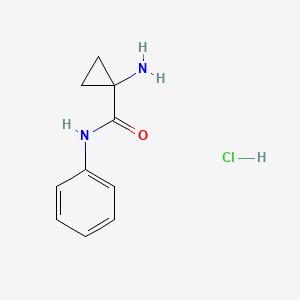



![N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B1378821.png)
